![molecular formula C6H9ClO2S B13460328 {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride](/img/structure/B13460328.png)
{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C6H9ClO2S and a molecular weight of 180.65 g/mol It is a derivative of bicyclo[111]pentane, a unique and highly strained hydrocarbon structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions are often carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The scalability of these methods is crucial for producing the compound in sufficient quantities for research and commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out under mild to moderate conditions to prevent the decomposition of the strained bicyclo[1.1.1]pentane framework .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Substitution reactions often yield sulfonamide, sulfonate ester, and sulfonate thioester derivatives .
Applications De Recherche Scientifique
{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a bioisostere in drug design, replacing phenyl rings and other aromatic systems to improve drug properties.
Material Science: Bicyclo[1.1.1]pentane derivatives are investigated for their use in materials science, including the development of molecular rods, rotors, and supramolecular linker units.
Mécanisme D'action
The mechanism of action of {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: The parent hydrocarbon structure, known for its high strain and unique properties.
Bicyclo[1.1.1]pentylamine: A derivative used in the synthesis of quinolone antibacterial agents and click chemistry applications.
Bicyclo[1.1.1]pentane-derived azides: Used in click chemistry and other synthetic applications.
Uniqueness
{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride is unique due to its combination of the highly strained bicyclo[1.1.1]pentane framework and the reactive sulfonyl chloride group. This combination makes it a valuable compound for various synthetic and research applications, offering distinct reactivity and structural features compared to other similar compounds .
Propriétés
Formule moléculaire |
C6H9ClO2S |
|---|---|
Poids moléculaire |
180.65 g/mol |
Nom IUPAC |
1-bicyclo[1.1.1]pentanylmethanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClO2S/c7-10(8,9)4-6-1-5(2-6)3-6/h5H,1-4H2 |
Clé InChI |
GXCMLLUFEUPDAI-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(C2)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13460254.png)
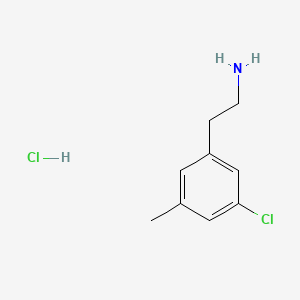
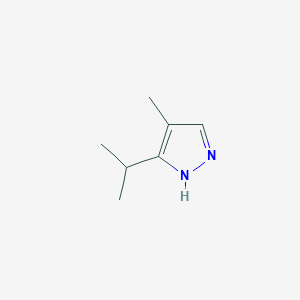
![Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate](/img/structure/B13460271.png)

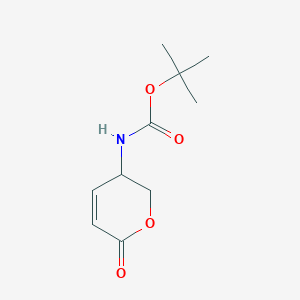
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13460300.png)
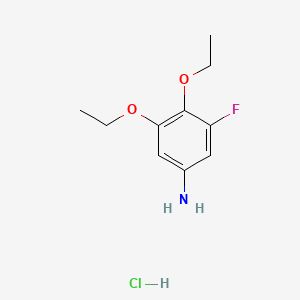
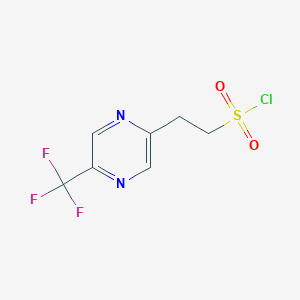

![3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13460316.png)

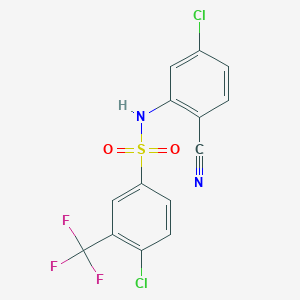
![4-[2-(Dimethylamino)propyl]aniline](/img/structure/B13460331.png)
